molecular formula C20H25NO2 B11696619 N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11696619
M. Wt: 311.4 g/mol
InChI Key: GKZYHSXZPHTAIF-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butylphenyl group and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 4-butylaniline with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)propionamide
  • N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)butyramide

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H25NO2/c1-4-5-6-17-8-10-18(11-9-17)21-20(22)14-23-19-12-7-15(2)16(3)13-19/h7-13H,4-6,14H2,1-3H3,(H,21,22)

InChI Key

GKZYHSXZPHTAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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